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Compound of Interest

Compound Name: 1-(4-Pyridyl)ethylamine

Cat. No.: B1295593 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis,

chiral resolution, and analysis of enantiopure 1-(4-Pyridyl)ethylamine. This chiral amine is a

valuable building block in medicinal chemistry, finding applications in the development of

various therapeutic agents.

Commercial Availability
Enantiopure (R)- and (S)-1-(4-Pyridyl)ethylamine are commercially available from various

chemical suppliers in research to bulk quantities. The purity of these compounds is typically

high, often exceeding 95%. Below is a summary of representative suppliers and their offerings.
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Supplier Enantiomer CAS Number Purity
Available
Quantities

Sigma-Aldrich (R) 45682-36-8 ≥95%
Gram to multi-

gram

(S) 27854-96-2 ≥98%
Gram to multi-

gram

AK Scientific (R) 45682-36-8 >95% Milligram to gram

Alichem (R) 45682-36-8 Not specified Gram quantities

Ambeed (R) 45682-36-8 Not specified Milligram to gram

(S) 27854-96-2 ≥98%
Gram to multi-

gram

BLDpharm (R) 45682-36-8 Not specified Inquire for bulk

(S) 27854-96-2 Not specified Inquire for bulk

Synthonix

Corporation
(R) 45682-36-8 95% Inquire for bulk

Physicochemical Properties
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Property
(R)-1-(4-
Pyridyl)ethylamine

(S)-1-(4-
Pyridyl)ethylamine

Racemic 1-(4-
Pyridyl)ethylamine

Molecular Formula C₇H₁₀N₂ C₇H₁₀N₂ C₇H₁₀N₂

Molecular Weight 122.17 g/mol 122.17 g/mol 122.17 g/mol

Appearance
Colorless to yellow

liquid

Colorless to pale-

yellow sticky oil to

semi-solid

Colorless to pale

yellow oil[1]

Boiling Point
221.1±15.0 °C

(Predicted)
Not specified Not specified

Density
1.018±0.06 g/cm³

(Predicted)
Not specified

1.0190 g/mL at 25

°C[2]

Specific Rotation

([α]D)

+22.5° (c=0.01 g/mL

in EtOH)
Not specified Not applicable

Storage Temperature

Room temperature or

2-8°C under inert

atmosphere

2-8°C under inert

atmosphere[3]
0-8°C[1]

Synthesis and Chiral Resolution
The synthesis of enantiopure 1-(4-Pyridyl)ethylamine typically involves the preparation of the

racemic mixture followed by chiral resolution.

Synthesis of Racemic 1-(4-Pyridyl)ethylamine
A common route to racemic 1-(4-Pyridyl)ethylamine is the reductive amination of 4-

acetylpyridine. This can be achieved in a two-step process involving the formation of an oxime

intermediate, followed by reduction.

Step 1: Synthesis of 4-Acetylpyridine Oxime[4]

Dissolve hydroxylamine hydrochloride (e.g., 25.0 g, 0.36 mol) in water (50 mL).
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Add the hydroxylamine solution to a solution of sodium hydroxide (e.g., 70 mL of 20%

aqueous solution) in an Erlenmeyer flask with magnetic stirring.

To this stirred solution, add 4-acetylpyridine (e.g., 36.3 g, 0.30 mol) in one portion. A

precipitate will form rapidly.

Stir the reaction mixture at room temperature for a specified time (e.g., 1-2 hours) to ensure

complete reaction.

Collect the precipitate by suction filtration and wash with cold water.

The crude product can be purified by recrystallization from hot water to yield 4-acetylpyridine

oxime.

Step 2: Reduction of 4-Acetylpyridine Oxime to 1-(4-Pyridyl)ethylamine

The oxime can be reduced to the corresponding primary amine using various reducing agents.

A common method is catalytic hydrogenation.

In a high-pressure hydrogenation vessel, suspend 4-acetylpyridine oxime (e.g., 10 g, 73.4

mmol) in a suitable solvent such as ethanol or methanol.

Add a hydrogenation catalyst, for example, Raney Nickel or Palladium on carbon (Pd/C).

Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and heat the mixture (e.g., 50-80

°C) with vigorous stirring.

Monitor the reaction progress by techniques such as TLC or GC-MS until the starting

material is consumed.

After the reaction is complete, cool the vessel, carefully vent the hydrogen, and filter the

mixture to remove the catalyst.

Concentrate the filtrate under reduced pressure to obtain the crude racemic 1-(4-
Pyridyl)ethylamine, which can be purified by distillation.

Alternatively, reductive amination of 4-acetylpyridine can be performed as a one-pot reaction

using a suitable amine source (e.g., ammonia or an ammonia equivalent) and a reducing agent
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like sodium cyanoborohydride or sodium triacetoxyborohydride.[3][5]

4-Acetylpyridine 4-Acetylpyridine OximeH₂NOH·HCl, NaOH Racemic 1-(4-Pyridyl)ethylamineH₂, Catalyst (e.g., Raney Ni)

Click to download full resolution via product page

Caption: Synthesis of Racemic 1-(4-Pyridyl)ethylamine.

Chiral Resolution of Racemic 1-(4-Pyridyl)ethylamine
The separation of the enantiomers can be achieved by classical resolution using a chiral

resolving agent, such as tartaric acid, to form diastereomeric salts with different solubilities.

This protocol is based on the well-established resolution of analogous chiral amines and may

require optimization.

Dissolve racemic 1-(4-Pyridyl)ethylamine (1.0 eq) in a suitable solvent, such as methanol

or ethanol.

In a separate flask, dissolve a sub-stoichiometric amount of (+)-tartaric acid (e.g., 0.5-0.6 eq)

in the same solvent, heating gently if necessary.

Slowly add the tartaric acid solution to the amine solution with stirring.

Allow the mixture to cool slowly to room temperature, and then potentially cool further in an

ice bath to promote crystallization of the less soluble diastereomeric salt.

Collect the crystalline precipitate by filtration and wash with a small amount of cold solvent.

This solid is enriched in one enantiomer (e.g., the (R)-enantiomer as the tartrate salt).

The mother liquor is enriched in the other enantiomer (e.g., the (S)-enantiomer).

To liberate the free amine, suspend the crystalline salt in water and add a base, such as 10%

aqueous sodium hydroxide, until the pH is strongly basic.

Extract the free amine with an organic solvent (e.g., diethyl ether or dichloromethane).
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Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and

concentrate under reduced pressure to yield the enantiomerically enriched 1-(4-
Pyridyl)ethylamine.

The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC

analysis. Multiple recrystallizations of the diastereomeric salt may be necessary to achieve

high enantiopurity.
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Caption: Chiral Resolution Workflow.
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Chiral Analysis
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the

most common method for determining the enantiomeric excess of 1-(4-Pyridyl)ethylamine.

The following is a general method development protocol. Specific conditions will depend on the

chosen column and instrumentation.

Column Selection: Utilize a polysaccharide-based chiral stationary phase, such as one

derived from amylose or cellulose phenylcarbamates (e.g., CHIRALPAK® or CHIRALCEL®

series).

Mobile Phase: A typical mobile phase for normal-phase chromatography consists of a

mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g.,

isopropanol or ethanol). For polar organic mode, acetonitrile with a methanol modifier can be

used.

Additive: To improve peak shape and resolution for basic amines, a small amount of a basic

additive, such as diethylamine (DEA) or triethylamine (TEA), is often added to the mobile

phase (typically 0.1% v/v).[6][7]

Sample Preparation: Dissolve a small amount of the 1-(4-Pyridyl)ethylamine sample in the

mobile phase.

Chromatographic Conditions:

Flow rate: 0.5 - 1.5 mL/min

Column Temperature: 20 - 40 °C

Detection: UV at a wavelength where the pyridine ring absorbs (e.g., 254 nm).

Method Optimization: Adjust the ratio of the non-polar solvent to the alcohol modifier and the

concentration of the basic additive to achieve baseline separation of the two enantiomers.

Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the two

enantiomers using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
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Caption: Chiral HPLC Method Development Workflow.
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Applications in Drug Development
Enantiopure 1-(4-Pyridyl)ethylamine is a key chiral building block in the synthesis of various

pharmaceutical compounds. Its pyridine ring can participate in hydrogen bonding and other

interactions with biological targets, while the chiral amine center provides stereospecificity,

which is crucial for drug efficacy and safety.

Kinase Inhibitors: The pyridine moiety is a common feature in many kinase inhibitors, where

it can interact with the hinge region of the kinase active site. Chiral amines derived from this

scaffold are used to introduce specific stereochemistry in the inhibitor, which can significantly

impact binding affinity and selectivity. For example, derivatives of pyridyl amines have been

explored in the development of inhibitors for cyclin-dependent kinases (CDKs).[8]

Antimalarial Agents: The 4-aminoquinoline core is a well-known pharmacophore in

antimalarial drugs like chloroquine. Introducing chiral side chains, such as those derived

from 1-(4-Pyridyl)ethylamine, is a strategy to develop new antimalarial agents that may

overcome drug resistance.

Neurological Disorders: This chiral amine is used in the synthesis of compounds targeting

neurological disorders.[1][9] The pyridine nitrogen can act as a hydrogen bond acceptor, and

the overall structure can be tailored to interact with specific receptors or enzymes in the

central nervous system.
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Caption: Role in Kinase Inhibition Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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